molecular formula C17H21N3O3 B2631251 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide CAS No. 2034581-31-0

2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide

Numéro de catalogue: B2631251
Numéro CAS: 2034581-31-0
Poids moléculaire: 315.373
Clé InChI: VSCMBIGPTHZSJP-HDJSIYSDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a furan-3-carboxamide core structure linked via a trans-configured cyclohexyl spacer to a pyrimidine ring, a heterocycle commonly found in pharmaceuticals. The specific stereochemistry of the cyclohexyl bridge, designated as (1r,4r), is a critical structural feature that can influence the molecule's three-dimensional shape and its interaction with biological targets. Pyrimidine derivatives are extensively investigated for their potential as kinase inhibitors, including for targets such as the epidermal growth factor receptor (EGFR) and c-Met, which are relevant in oncology research . Furthermore, compounds incorporating aminomethylated structures often demonstrate a range of biological activities, including potential anticancer and cytotoxic properties, by acting as ligands for various enzymes or receptors . The presence of the furan and pyrimidine heterocycles makes this compound a valuable scaffold for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. It is supplied exclusively for research purposes such as in vitro assays, hit-to-lead optimization studies, and as a reference standard. This product is intended for research use only by trained professionals and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Propriétés

IUPAC Name

2,5-dimethyl-N-(4-pyrimidin-2-yloxycyclohexyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-10-15(12(2)22-11)16(21)20-13-4-6-14(7-5-13)23-17-18-8-3-9-19-17/h3,8-10,13-14H,4-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCMBIGPTHZSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Dimethylation: The furan ring is then dimethylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the dimethylfuran with an appropriate amine, such as cyclohexylamine, under conditions that promote amide bond formation.

    Pyrimidin-2-yloxy Substitution: The final step involves the substitution of the cyclohexyl ring with a pyrimidin-2-yloxy group, which can be achieved through nucleophilic substitution reactions using pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules could lead to the discovery of new biochemical pathways or therapeutic targets.

Medicine

The compound’s potential medicinal properties could be explored in drug discovery programs. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, or polymers. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mécanisme D'action

The mechanism by which 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrimidin-2-yloxy group suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Structural Features
Target Compound C₁₇H₂₁N₃O₃ 315.37 Pyrimidin-2-yloxy, 2,5-dimethylfuran (1r,4r)-cyclohexyl stereochemistry
BK79387 () C₁₇H₂₀FN₃O₃ 333.36 5-Fluoropyrimidin-2-yloxy Fluorine enhances electronegativity
BF41493 () C₁₆H₁₄N₄S 294.37 Imidazo[1,2-a]pyridin-2-ylmethyl sulfanyl Benzodiazole core, sulfur linkage

Key Differences:

Pyrimidine Substitution : The target compound lacks the 5-fluoro substitution present in BK79387, which may reduce metabolic stability but improve solubility compared to its fluorinated analogue.

Core Heterocycle : Unlike BF41493’s benzodiazole-imidazo[1,2-a]pyridine hybrid structure, the target compound retains a simpler furan-carboxamide scaffold, likely influencing target selectivity.

Research Findings and Implications

  • BK79387 : The 5-fluoropyrimidin-2-yloxy group in BK79387 may enhance binding affinity to kinase targets (e.g., EGFR or VEGFR) due to fluorine’s electronegativity, though this could increase toxicity risks.
  • Synthetic Accessibility: The target compound’s non-fluorinated pyrimidine and straightforward furan-carboxamide core may streamline synthesis compared to BK79387, which requires fluorination steps.

Notes on Comparative Analysis

  • Activity Data Gaps: Direct biological activity data for the target compound and its analogues are scarce in publicly available literature. Inferences are based on structural parallels to known pharmacophores.
  • Stereochemical Impact: The (1r,4r)-cyclohexyl configuration in the target compound is a critical differentiator from non-stereospecific analogues like BF41493, warranting further enantioselective activity studies.
  • Patent Context : highlights synthetic methods for cyclohexyl-piperazine derivatives (e.g., compounds 284–287), underscoring the broader relevance of cyclohexyl amine scaffolds in medicinal chemistry, though these lack direct structural overlap with the target compound.

Activité Biologique

2,5-Dimethyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 315.373 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrimidin-2-yloxy group suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways. This interaction may modulate various biological processes, including enzyme activity and gene expression.

Antiviral Activity

Research indicates that compounds similar to this compound have antiviral properties. For instance, derivatives of furan and pyrimidine rings have shown effectiveness against various viral infections by inhibiting viral replication or interfering with viral entry into host cells.

Enzyme Inhibition

The compound may exhibit enzyme inhibition properties similar to other pyrimidine derivatives. For example, studies on related compounds have demonstrated their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and the synthesis of steroid hormones. The modulation of these enzymes can lead to significant biological effects, including altered metabolism of xenobiotics.

Case Studies

  • Antiviral Efficacy : In a study evaluating the antiviral efficacy of furan derivatives, compounds with structural similarities to this compound showed promising results against respiratory syncytial virus (RSV), with effective concentrations (EC50 values) ranging from 5–28 μM .
  • Enzyme Activity Modulation : Another study highlighted that similar compounds affected the expression of multiple cytochrome P450 genes in rodent models. The findings suggested that these compounds could induce dose-dependent increases in metabolizing enzyme activity, which is critical for understanding their pharmacokinetics and potential toxicology .

Data Table: Biological Activity Overview

Activity TypeMechanism/EffectReference
AntiviralInhibition of viral replication
Enzyme InhibitionModulation of cytochrome P450 activity
Gene ExpressionAlteration in expression profiles of CYP genes

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 2,5-dimethyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-3-carboxamide?

  • Methodology : The compound is synthesized via multi-step reactions. A typical approach involves:

  • Step 1 : Reductive amination of a ketone (e.g., 4-(dibenzylamino)cyclohexan-1-one) with tert-butyl piperazine-1-carboxylate using NaHB(OAc)₃ in dichloromethane (DCM) to form stereoisomeric intermediates .
  • Step 2 : Deprotection of intermediates using LiAlH₄ in tetrahydrofuran (THF) to yield amine derivatives .
  • Step 3 : Coupling of the furan-3-carboxamide moiety with the stereospecific cyclohexylamine intermediate under optimized conditions (e.g., DMF, EDC/HOBt) .
    • Critical Parameters : Solvent choice (e.g., THF for hydride reductions), temperature control (0–25°C), and stereochemical preservation via (1r,4r)-cyclohexyl configuration .

Q. How is the stereochemistry of the (1r,4r)-cyclohexyl group confirmed experimentally?

  • Methodology :

  • 1H NMR Analysis : Distinct coupling constants (e.g., J = 3.3–13.2 Hz) and axial/equatorial proton splitting patterns confirm trans-diaxial cyclohexyl geometry .
  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., Chiralpak® AD-H) .
  • X-ray Crystallography : Resolves absolute configuration, though no direct data exists for this compound; analogs like 3,5-dimethoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide validate the approach .

Q. What spectroscopic techniques are used for structural characterization?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., pyrimidinyloxy protons at δ 8.6–8.7 ppm, furan methyl groups at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 452 [M+H]+ for related compounds) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and pyrimidine C-N vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the furan-3-carboxamide moiety?

  • Methodology :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Use : HATU or PyBOP improves coupling efficiency vs. EDC/HOBt (yield increases from 60% to >85%) .
  • Temperature Control : Reactions at 0°C minimize racemization of the cyclohexylamine intermediate .
    • Data Contradiction : BenchChem-reported yields (95%) conflict with peer-reviewed syntheses (70–85%); this may arise from unoptimized scale-up protocols .

Q. What structure-activity relationships (SAR) are observed for pyrimidinyloxy cyclohexyl derivatives?

  • Key Findings :

  • Table 1 : SAR of Pyrimidinyloxy Cyclohexyl Analogs
CompoundSubstituent ModificationsBiological Activity (IC₅₀)Source
Parent compoundNoneNot tested
3-Fluoro analogFluorine at pyrimidine C5Anticancer: 12 nM (EGFR)
2,4-Dimethoxy benzamideMethoxy groups on benzene ringEnhanced solubility
  • Trends : Electron-withdrawing groups (e.g., F) improve target affinity, while methoxy groups enhance bioavailability .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to explain poor in vivo efficacy despite high in vitro potency .
  • Solubility Adjustments : Formulate with cyclodextrins or PEGylation to improve bioavailability .
  • Target Engagement Studies : Use CRISPR-edited cell lines to validate on-target vs. off-target effects .

Q. What computational models predict the compound’s interaction with kinase targets?

  • Methodology :

  • Molecular Docking : AutoDock Vina simulates binding to EGFR (PDB: 1M17), showing hydrogen bonds between pyrimidine N1 and kinase hinge region .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR Models : CoMFA identifies critical steric/electronic features (e.g., cyclohexyl group bulkiness correlates with IC₅₀) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.